5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine, commonly known as BAY 41-2272, is a synthetic compound classified as a soluble guanylyl cyclase (sGC) stimulator. [, , ] It has gained significant attention in scientific research due to its ability to enhance sGC activity and subsequently increase intracellular cyclic guanosine monophosphate (cGMP) levels. [, , ] BAY 41-2272 exhibits pharmacological properties independent of nitric oxide (NO), making it a promising candidate for treating conditions where NO signaling is compromised. [, ]
BAY 41-2272 acts as a direct stimulator of soluble guanylyl cyclase (sGC). [, , ] Unlike NO, which activates sGC by binding to its heme group, BAY 41-2272 binds to a distinct allosteric site on the enzyme. [, ] This binding enhances the catalytic activity of sGC, leading to increased production of cGMP. [, , ] The elevated cGMP levels subsequently activate downstream signaling pathways, resulting in vasodilation, smooth muscle relaxation, and other physiological effects. [, ] Notably, BAY 41-2272 can activate sGC even in the presence of oxidized or depleted heme, which is commonly observed in conditions like endothelial dysfunction. []
BAY 41-2272 has shown promising results in various scientific research applications, particularly in the field of cardiovascular disease. [, , ] Its ability to enhance sGC activity and increase cGMP levels independent of NO makes it an attractive therapeutic target for conditions where NO signaling is impaired. [, , ]
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2